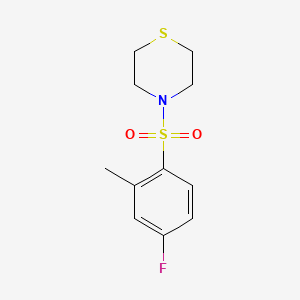
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with thiomorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-fluoro-2-methylbenzenesulfonyl chloride and thiomorpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Applications De Recherche Scientifique
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonyl chloride
- 4-Fluoro-2-methylbenzenesulfonamide
- 4-Fluoro-2-methylbenzenesulfonic acid
Uniqueness
4-(4-Fluoro-2-methylbenzenesulfonyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of the sulfonyl group with the thiomorpholine ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14FNO2S2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
4-(4-fluoro-2-methylphenyl)sulfonylthiomorpholine |
InChI |
InChI=1S/C11H14FNO2S2/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
WOFMIHGZJZIZBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
![6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B15116930.png)
![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
![3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide](/img/structure/B15116955.png)
![6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15116967.png)
![4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B15116975.png)
![2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole](/img/structure/B15116984.png)
![2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B15116992.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B15116993.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B15116999.png)
![3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B15117006.png)
![3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B15117013.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117020.png)
![1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B15117026.png)
